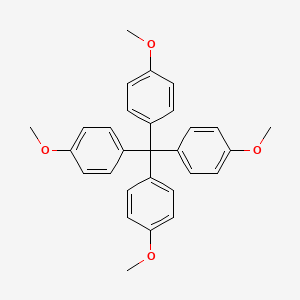
Tetrakis(4-methoxyphenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(4-methoxyphenyl)methane is an organic compound with the molecular formula C29H28O4. It is a tetrahedral molecule where a central carbon atom is bonded to four 4-methoxyphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(4-methoxyphenyl)methane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with sodium methoxide to form 4-methoxybenzyl alcohol. This intermediate is then reacted with formaldehyde in the presence of a base to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using the same principles as laboratory methods. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(4-methoxyphenyl)methane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of tetrakis(4-methoxyphenyl)methane involves its interaction with molecular targets through its aromatic rings and methoxy groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon irradiation, leading to the destruction of target cells .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4-hydroxyphenyl)methane: Similar structure but with hydroxyl groups instead of methoxy groups.
Tetrakis(4-aminophenyl)methane: Contains amino groups, leading to different reactivity and applications.
Tetrakis(4-ethynylphenyl)methane: Features ethynyl groups, which can participate in different types of chemical reactions.
Uniqueness
Tetrakis(4-methoxyphenyl)methane is unique due to its methoxy groups, which provide specific electronic and steric properties. These properties influence its reactivity and make it suitable for particular applications, such as in the development of luminescent materials and sensors .
Propiedades
Fórmula molecular |
C29H28O4 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[tris(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C29H28O4/c1-30-25-13-5-21(6-14-25)29(22-7-15-26(31-2)16-8-22,23-9-17-27(32-3)18-10-23)24-11-19-28(33-4)20-12-24/h5-20H,1-4H3 |
Clave InChI |
OAAQXXOISJIHMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


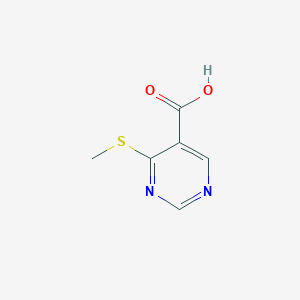


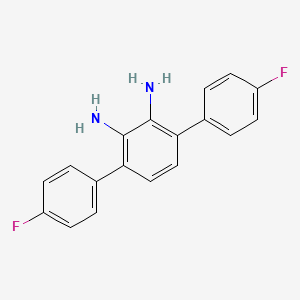
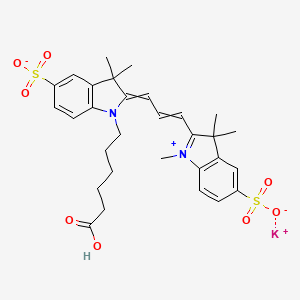
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
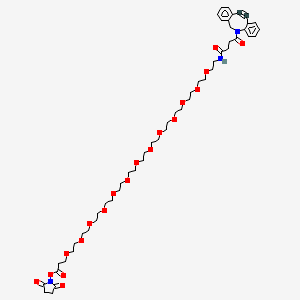
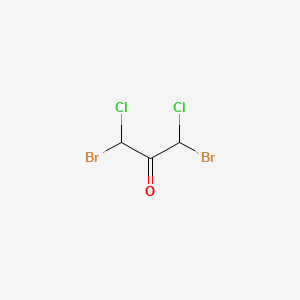
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
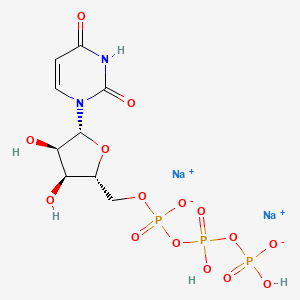
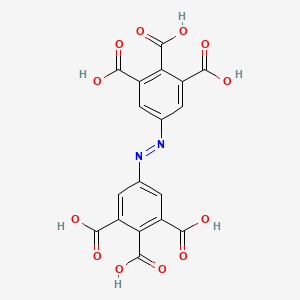
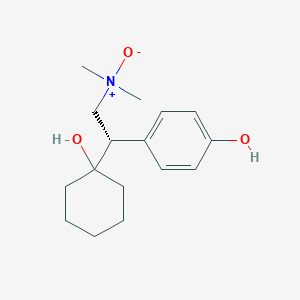
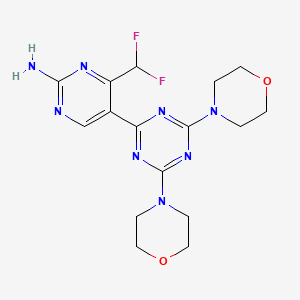
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
